molecular formula C26H22FN3O3S B2721976 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 894558-19-1

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2721976
CAS No.: 894558-19-1
M. Wt: 475.54
InChI Key: BZQOUBOBDAHTPA-UHFFFAOYSA-N
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Description

2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Biological Activity

The compound 2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide (CAS Number: 894558-19-1) is a complex organic molecule with potential therapeutic applications. Its structure features an indoline ring, a thiazolidine ring, and an acetamide group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C26H22FN3O3SC_{26}H_{22}FN_{3}O_{3}S with a molecular weight of 475.5 g/mol. Its intricate structure allows for multiple interactions with biological targets, which can be crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant antiproliferative activity against several cancer cell lines. In particular, it was assessed for its effects on HeLa and A549 cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
Cell LineIC50 (µM)
HeLa0.38
A5490.43
MDA-MB-2310.75

These results suggest that the compound effectively inhibits cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This action leads to cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, as indicated by mitochondrial depolarization and activation of caspase-9 in treated cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Study on Derivatives : A series of derivatives were synthesized and evaluated for their antiproliferative activities. One derivative exhibited an IC50 value of 0.45 µM against tubulin polymerization, significantly outperforming known inhibitors like CA-4 .
  • Zebrafish Model : In vivo experiments using zebrafish models confirmed the anticancer efficacy of the compound, showing reduced tumor growth and improved survival rates in treated groups compared to controls .
  • Comparative Analysis : The compound's activity was compared with other anticancer agents, revealing it to be more effective than some existing treatments while being less potent than others in specific contexts .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-11-12-18(13-17(16)2)30-24(32)15-34-26(30)19-7-3-6-10-22(19)29(25(26)33)14-23(31)28-21-9-5-4-8-20(21)27/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQOUBOBDAHTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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